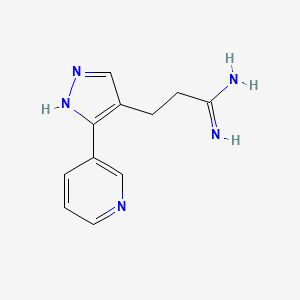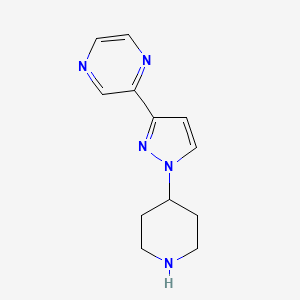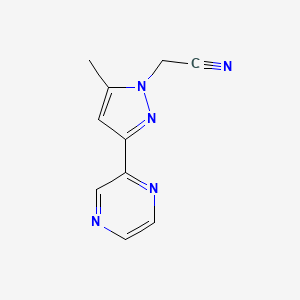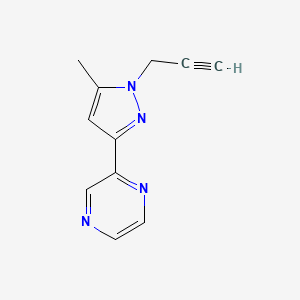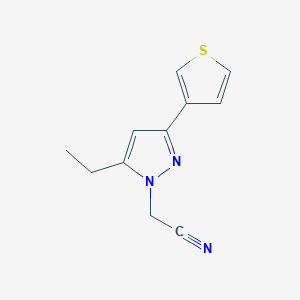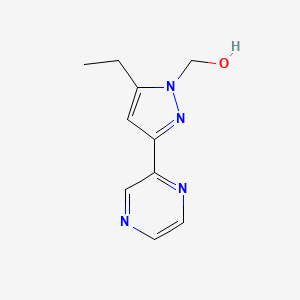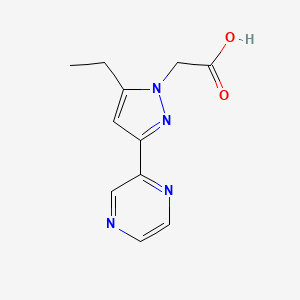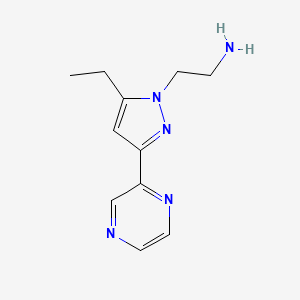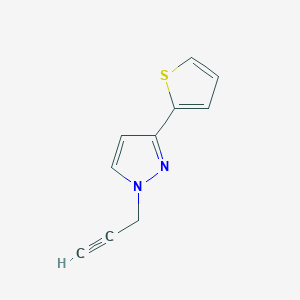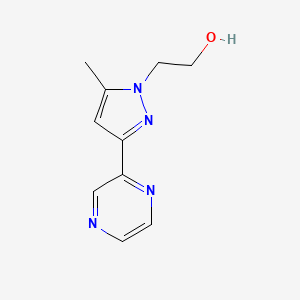
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that contains a furan ring. Furan is a five-membered aromatic heterocycle containing one oxygen atom . This compound is a derivative of furan, which is an important building block in organic chemistry . It’s also related to 2-(furan-3-yl)acetic acid, which has a molecular weight of 126.11 .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . Furan synthesis reaction mechanisms have also been investigated and proposed .Chemical Reactions Analysis
Furan compounds, including this compound, can undergo a variety of chemical reactions. For example, furan platform chemicals (FPCs) can be synthesized from biomass via both oxidative and reductive transformations .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetic acid and its derivatives have been explored for their potential antibacterial and antifungal properties. For instance, research has shown that compounds with similar structures have been screened for antibacterial, antifungal, and antitubercular activity, demonstrating their potential in combating various microbial infections (Bhoot, Khunt, & Parekh, 2011).
Antioxidant Properties
These compounds have also been evaluated for their antioxidant properties. A study involving the synthesis of related chalcone derivatives found potential antioxidative effects, which could be beneficial in reducing oxidative stress in biological systems (Prabakaran, Manivarman, & Bharanidharan, 2021).
Structural and Stereochemical Analysis
The structural and stereochemical characteristics of these compounds are also subjects of interest. X-ray structural analysis has been utilized to understand the molecular structure of similar compounds, which is crucial for their potential application in medicinal chemistry (Borisova et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using this compound derivatives is an area of active research. These studies focus on creating novel compounds that might have various applications in pharmaceutical and medicinal chemistry (El-Wahab et al., 2011).
Cyclization Reactions
Cyclization reactions involving these compounds are another key area of study. These reactions are essential for the creation of complex molecules with potential biological activities, and understanding these processes is vital for the development of new drugs (Akçamur et al., 1997).
Antimicrobial Activity of Chitosan Derivatives
The antimicrobial activity of chitosan derivatives synthesized using similar pyrazole compounds has been explored. These studies are significant for developing new materials with antimicrobial properties, potentially useful in various industries, including healthcare and food preservation (Hamed et al., 2020).
Mécanisme D'action
Target of action
Furan and pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
Furan and pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical pathways
Furan and pyrazole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the furan ring in a compound can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of action
Furan and pyrazole derivatives have been found to have diverse biological activities .
Action environment
The stability and efficacy of furan and pyrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h1-4,6H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHUGLCJIVRHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


